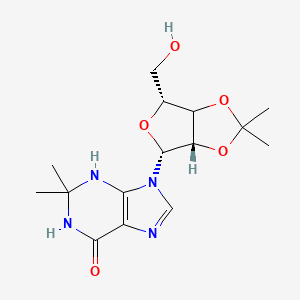
2,3-Dihydro-2,2-dimethyl-2',3'-O-(1-isopropylidene)inosine
Vue d'ensemble
Description
2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine is a synthetic nucleoside analog It is characterized by its unique structure, which includes a dihydroinosine core with an isopropylidene protective group
Applications De Recherche Scientifique
2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modulating biological pathways involving nucleosides.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mécanisme D'action
Pharmacokinetics
It is known that the compound is stable under normal conditions . The impact of these properties on the bioavailability of the compound is currently unknown.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known that the compound is stable under normal conditions but may decompose under high temperatures or in the presence of strong oxidizing agents . The compound’s action and efficacy may also be influenced by factors such as pH, presence of other chemicals, and specific conditions within the cellular environment.
Analyse Biochimique
Biochemical Properties
2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine plays a significant role in various biochemical reactions. It interacts with several enzymes, including nucleoside phosphorylases and kinases, which are involved in the metabolism of nucleosides. These interactions often result in the phosphorylation or dephosphorylation of the compound, affecting its activity and stability. Additionally, 2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine can bind to specific proteins, influencing their function and the overall biochemical pathways they regulate .
Cellular Effects
The effects of 2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving nucleoside receptors. This compound can modulate gene expression by acting as a substrate or inhibitor for enzymes involved in transcription and translation. Furthermore, 2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine affects cellular metabolism by altering the availability of nucleosides and nucleotides, which are essential for DNA and RNA synthesis.
Molecular Mechanism
At the molecular level, 2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. For example, it may inhibit nucleoside phosphorylases by mimicking natural substrates, thereby preventing the breakdown of nucleosides. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine can vary over time. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, it may degrade into inactive forms, reducing its efficacy in biochemical assays. Long-term studies have shown that prolonged exposure to 2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine can lead to changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of 2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine in animal models are dose-dependent. At low doses, it may enhance nucleoside metabolism and improve cellular function. At higher doses, it can exhibit toxic effects, such as disrupting normal cellular processes and causing cell death. Studies have identified threshold levels beyond which the compound’s adverse effects become significant, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine is involved in several metabolic pathways. It can be phosphorylated by kinases to form active nucleotides, which participate in DNA and RNA synthesis. Additionally, it interacts with enzymes involved in nucleotide salvage pathways, influencing the recycling of nucleosides and nucleotides. These interactions can affect metabolic flux and the levels of various metabolites within cells .
Transport and Distribution
Within cells, 2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cell membranes and its localization within different cellular compartments. The compound’s distribution can impact its activity, as it may accumulate in certain areas, enhancing its effects on local biochemical processes .
Subcellular Localization
The subcellular localization of 2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine is critical for its function. It is often directed to specific compartments, such as the nucleus or mitochondria, where it can interact with target enzymes and proteins. Post-translational modifications, such as phosphorylation, can influence its localization and activity, ensuring that it exerts its effects in the appropriate cellular context .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine typically involves the protection of inosine with an isopropylidene group. The process begins with the reaction of inosine with acetone in the presence of an acid catalyst, such as hydrochloric acid, to form the isopropylidene derivative. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete protection of the hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the inosine core, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under mild heating conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives of inosine.
Reduction: Formation of reduced inosine derivatives.
Substitution: Formation of alkylated inosine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-2,3-dihydrobenzofuran: Shares a similar dihydro structure but differs in its functional groups and applications.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Similar in its dihydro structure but has different biological activities and uses.
1,3-Diethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Another dihydro compound with distinct properties and applications.
Uniqueness
2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine is unique due to its specific structure that combines a dihydroinosine core with an isopropylidene protective group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for specialized research applications.
Propriétés
IUPAC Name |
9-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2,2-dimethyl-1,3-dihydropurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O5/c1-14(2)17-11-8(12(21)18-14)16-6-19(11)13-10-9(7(5-20)22-13)23-15(3,4)24-10/h6-7,9-10,13,17,20H,5H2,1-4H3,(H,18,21)/t7-,9?,10+,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXMFWLPRKEFFI-CXOKJZQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=C(C(=O)N1)N=CN2C3C4C(C(O3)CO)OC(O4)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]4C([C@H](O3)CO)OC(O4)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747644 | |
| Record name | 2,2-Dimethyl-9-[(3xi)-2,3-O-(1-methylethylidene)-beta-D-threo-pentofuranosyl]-1,2,3,9-tetrahydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136207-52-8 | |
| Record name | 2,2-Dimethyl-9-[(3xi)-2,3-O-(1-methylethylidene)-beta-D-threo-pentofuranosyl]-1,2,3,9-tetrahydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Ser2]-Neuromedin C](/img/structure/B1147229.png)



![[(2Z,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate](/img/structure/B1147235.png)
![(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B1147237.png)
![(3beta,15alpha,17beta)-15,17-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]androst-5-en-3-ol Acetate](/img/structure/B1147240.png)


![(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27S,29R)-1,16-dihydroxy-12-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone](/img/structure/B1147246.png)

